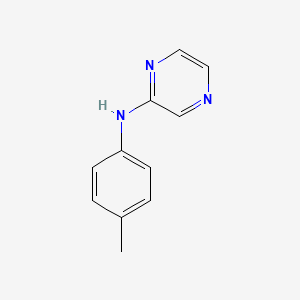
N-(4-methylphenyl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)pyrazin-2-amine (NMP) is an amine derivative of pyrazine, which is a heterocyclic organic compound. It is a colorless, volatile liquid and has a molecular weight of 143.19 g/mol. NMP has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has been extensively studied and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
N-(4-methylphenyl)pyrazin-2-amine: has been investigated for its potential as an anti-tubercular agent. Researchers have designed and synthesized novel derivatives based on this compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Ra. Notably, some compounds exhibited significant anti-tubercular activity with low inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further studies are needed to explore their efficacy and safety .
Allosteric Inhibition of SHP2
The compound 4-methylpyrazin-2-amine has been studied as an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). SHP2 plays a crucial role in cell signaling pathways. The inhibitor SHP099, which contains this compound, demonstrated high potency and selectivity against SHP2, with an IC50 value of 0.071 µM. This finding suggests its potential in cancer therapy and other diseases related to SHP2 dysregulation .
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Another study mentions that pyrazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Mode of Action
This interaction could potentially lead to changes in cellular processes, such as cell cycle regulation .
Biochemical Pathways
If we consider the potential targets, the compound could affect pathways related to cell cycle regulation (in the case of cdk2 inhibition) or pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines and anti-tubercular activity , suggesting that N-(4-methylphenyl)pyrazin-2-amine could potentially have similar effects.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZCNOYFMSVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)pyrazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

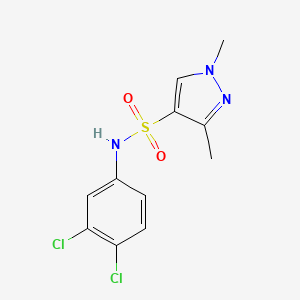
![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
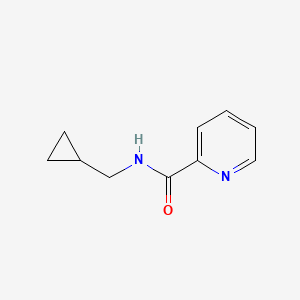
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
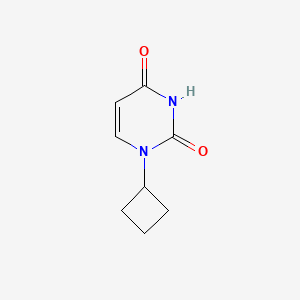
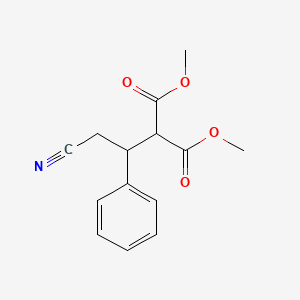

![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)